
1-Chloro-3-(octyloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(octyloxy)propan-2-ol is an organic compound with the molecular formula C₁₁H₂₃ClO₂ It is a chlorinated alcohol with an octyloxy group attached to the propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(octyloxy)propan-2-ol can be synthesized through the reaction of 3-chloro-1,2-propanediol with octanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(octyloxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: Formation of 3-(octyloxy)propan-2-ol.
Oxidation: Formation of 3-(octyloxy)propanal or 3-(octyloxy)propanone.
Reduction: Formation of 3-(octyloxy)propane.
Aplicaciones Científicas De Investigación
1-Chloro-3-(octyloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-(octyloxy)propan-2-ol involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a surfactant or emulsifier.
Comparación Con Compuestos Similares
1-Chloro-2-propanol: Lacks the octyloxy group, making it less hydrophobic.
3-Chloro-1,2-propanediol: Contains an additional hydroxyl group, increasing its hydrophilicity.
1-Octanol: Lacks the chlorinated propanol backbone, making it a simple alcohol.
Uniqueness: 1-Chloro-3-(octyloxy)propan-2-ol is unique due to its combination of a chlorinated propanol backbone and an octyloxy group. This structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
Número CAS |
18371-71-6 |
|---|---|
Fórmula molecular |
C11H23ClO2 |
Peso molecular |
222.75 g/mol |
Nombre IUPAC |
1-chloro-3-octoxypropan-2-ol |
InChI |
InChI=1S/C11H23ClO2/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11,13H,2-10H2,1H3 |
Clave InChI |
LLABJEIITAMJKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



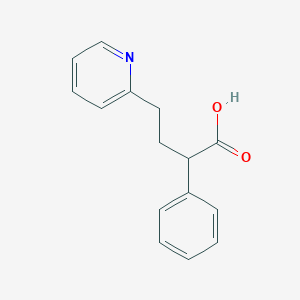

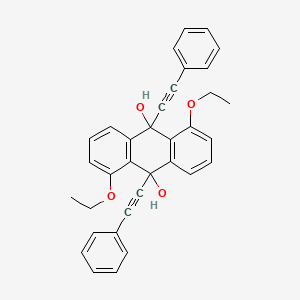
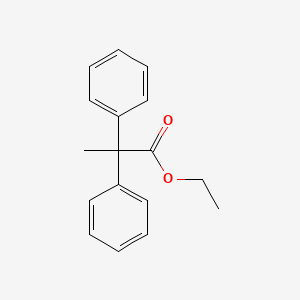
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
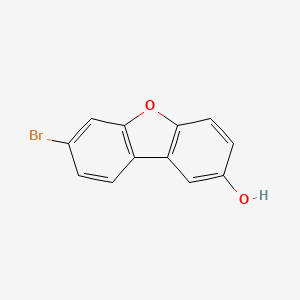
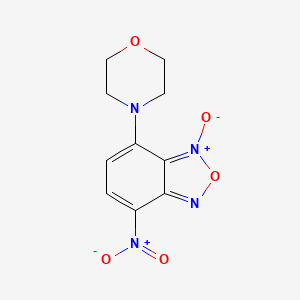
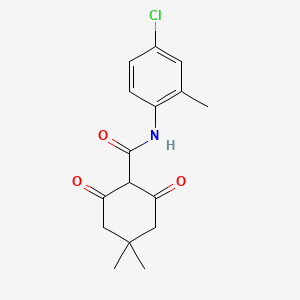

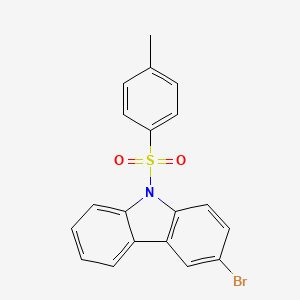
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
